3,6-Dihydro-2H-thiopyran

Medicinal Chemistry Drug Design Bioisosterism

3,6-Dihydro-2H-thiopyran (CAS 40697-99-2) is a partially saturated, six-membered sulfur heterocycle belonging to the thiopyran class. It is characterized by a single carbon-carbon double bond within the ring (C5H8S, MW: 100.18 g/mol), distinguishing it from fully saturated (tetrahydrothiopyran) and fully unsaturated (2H/4H-thiopyran) analogs.

Molecular Formula C5H8S
Molecular Weight 100.18
CAS No. 40697-99-2
Cat. No. B2800379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dihydro-2H-thiopyran
CAS40697-99-2
Molecular FormulaC5H8S
Molecular Weight100.18
Structural Identifiers
SMILESC1CSCC=C1
InChIInChI=1S/C5H8S/c1-2-4-6-5-3-1/h1-2H,3-5H2
InChIKeyUNVYSECOIMWWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dihydro-2H-thiopyran (CAS 40697-99-2) - Sourcing Guide & Scientific Overview


3,6-Dihydro-2H-thiopyran (CAS 40697-99-2) is a partially saturated, six-membered sulfur heterocycle belonging to the thiopyran class [1]. It is characterized by a single carbon-carbon double bond within the ring (C5H8S, MW: 100.18 g/mol), distinguishing it from fully saturated (tetrahydrothiopyran) and fully unsaturated (2H/4H-thiopyran) analogs . This compound is a key building block in medicinal chemistry and organic synthesis, valued for its unique reactivity profile, which includes participation in cycloadditions, annulations, and ring-contraction reactions to yield complex sulfur-containing scaffolds [2][3].

Why 3,6-Dihydro-2H-thiopyran (CAS 40697-99-2) Cannot Be Casually Substituted


Substituting 3,6-dihydro-2H-thiopyran with a closely related sulfur or oxygen heterocycle is not chemically equivalent due to quantifiable differences in physicochemical properties, reaction outcomes, and bioisosteric potential [1]. The partial unsaturation in the 3,6-dihydro-2H-thiopyran core is critical for its distinct reactivity, such as in stereospecific ring-contraction reactions to form thiolanes, which cannot be achieved with the fully saturated tetrahydrothiopyran [2]. Furthermore, the replacement of oxygen with sulfur in the pyran ring dramatically alters lipophilicity (LogP) and reactivity, directly impacting biological target engagement and synthetic utility . The quantitative evidence below clarifies exactly where this compound provides a verifiable, differentiated advantage over its closest analogs, such as 3,6-dihydro-2H-pyran (CAS 3174-74-1) and tetrahydrothiopyran (CAS 1613-51-0).

Quantitative Differentiation Guide for 3,6-Dihydro-2H-thiopyran (CAS 40697-99-2) Procurement


Enhanced Lipophilicity Over Oxygen Analog 3,6-Dihydro-2H-pyran

3,6-Dihydro-2H-thiopyran exhibits significantly higher lipophilicity compared to its direct oxygen analog, 3,6-dihydro-2H-pyran, which is a critical parameter in drug design for membrane permeability and target engagement . This difference arises from the substitution of the ring oxygen with sulfur [1].

Medicinal Chemistry Drug Design Bioisosterism

Higher Boiling Point and Density Compared to Oxygen Analog

The compound demonstrates a significantly higher boiling point and density than its oxygen analog, impacting its handling and purification in large-scale synthesis . This is a direct consequence of replacing the oxygen atom with a larger, more polarizable sulfur atom .

Process Chemistry Purification Physical Properties

Stereospecific Ring Contraction Reactivity Unique to 3,6-Dihydro Core

The 3,6-dihydro-2H-thiopyran scaffold undergoes a stereospecific ring contraction with N-iodosuccinimide (NIS) and carboxylic acids to yield poly-functionalized thiolanes, a transformation that is not possible with its fully saturated counterpart, tetrahydrothiopyran [1]. This reactivity is a direct consequence of the single, strategically positioned double bond [1].

Organic Synthesis Stereoselective Synthesis Thiolane Synthesis

Significantly Higher Productivity in Continuous Flow Synthesis

The synthesis of 3,6-dihydro-2H-thiopyran derivatives benefits from a continuous flow process that delivers substantially higher yields and productivities compared to conventional batch reactions [1]. This is enabled by the efficient photochemical generation and immediate consumption of unstable thioaldehyde intermediates [1].

Process Intensification Flow Chemistry Scalable Synthesis

Cell Line-Specific Anticancer Activity Profile

Functionalization of the 3,6-dihydro-2H-thiopyran core yields compounds with distinct anticancer activity profiles. A ferrocenyl-4-thiothymine-3,6-dihydro-2H-thiopyrane derivative showed a cytostatic effect against specific cancer cell lines, while a closely related thymine derivative was active against all tested lines, indicating that this scaffold provides a tunable platform for selective antiproliferative activity [1].

Medicinal Chemistry Cancer Research Structure-Activity Relationship

High-Value Application Scenarios for 3,6-Dihydro-2H-thiopyran (CAS 40697-99-2)


Medicinal Chemistry: Designing Lipophilic, Membrane-Permeable Drug Candidates

In drug discovery programs requiring improved cell penetration, 3,6-dihydro-2H-thiopyran serves as a potent bioisostere for 3,6-dihydro-2H-pyran. Its calculated LogP of 1.64, which is approximately 1.1 log units higher than its oxygen analog, makes it the preferred choice for enhancing the lipophilicity of lead compounds, thereby potentially increasing membrane permeability and oral bioavailability .

Organic Synthesis: Accessing Stereodefined Thiolane Building Blocks

3,6-Dihydro-2H-thiopyran is a unique and indispensable starting material for the stereospecific synthesis of poly-functionalized thiolanes via ring contraction. This transformation, which yields valuable 4,5-cis-substituted derivatives in good yield, is exclusive to the 3,6-dihydro core and cannot be performed with fully saturated thiopyrans [1]. This makes the compound essential for synthetic routes targeting these specific sulfur heterocycles.

Process Chemistry: Scalable Synthesis via Continuous Flow Technology

For projects requiring multigram to kilogram quantities of 3,6-dihydro-2H-thiopyran derivatives, the availability of a continuous flow synthesis is a major advantage. This process delivers up to a 2-fold increase in yield (up to 99%) and a >10-fold increase in productivity (0.5 g/h) compared to traditional batch methods, ensuring a cost-effective, reproducible, and scalable supply of the compound [2].

Medicinal Chemistry: Tuning Anticancer Selectivity

The 3,6-dihydro-2H-thiopyran core can be functionalized to produce derivatives with distinct and tunable anticancer activity profiles. As demonstrated with ferrocenyl-thymine derivatives, this scaffold can yield compounds with either broad-spectrum activity or selective cytostatic effects against specific cancer cell lines (e.g., MonoMac6, MCF-7) [3]. This tunability is a key differentiator for designing targeted cancer therapeutics.

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